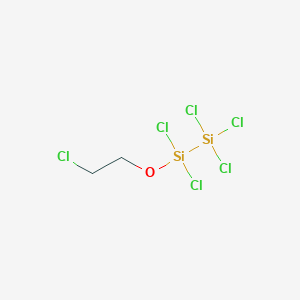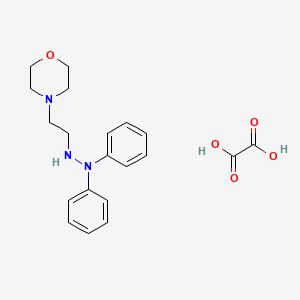
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a diphenylhydrazine moiety, and an oxalic acid component. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce large quantities of the compound. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-Morpholinoacetic acid hydrochloride
- 2-Morpholin-4-ylethanesulfonic acid
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
Compared to similar compounds, 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
61299-33-0 |
|---|---|
分子式 |
C20H25N3O5 |
分子量 |
387.4 g/mol |
IUPAC名 |
2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid |
InChI |
InChI=1S/C18H23N3O.C2H2O4/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)19-11-12-20-13-15-22-16-14-20;3-1(4)2(5)6/h1-10,19H,11-16H2;(H,3,4)(H,5,6) |
InChIキー |
NVIVKRJZDBMFMW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
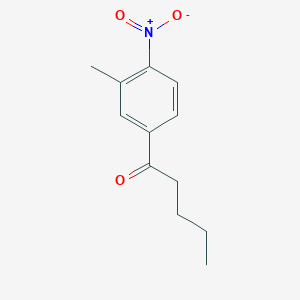
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
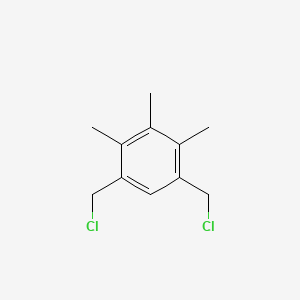
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
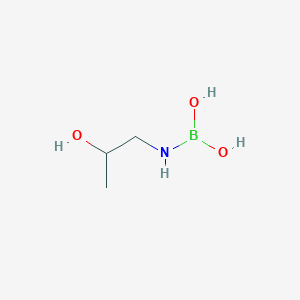
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
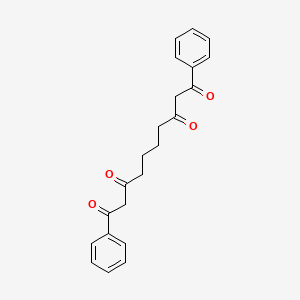

![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

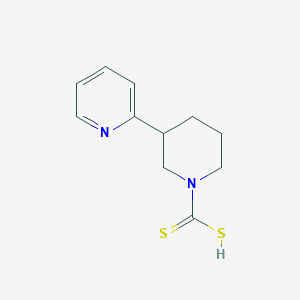
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
